Lofentanil oxalate
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Overview
Description
Lofentanil oxalate is a highly potent opioid analgesic and an analogue of fentanyl. It is known for its extreme potency, being slightly more potent than carfentanil. This compound is primarily used in scientific research due to its high affinity for opioid receptors and its long duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lofentanil oxalate is synthesized through a series of chemical reactions involving the piperidine ring. The synthesis typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups at specific positions on the piperidine ring.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting lofentanil with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Lofentanil oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Lofentanil oxalate has several scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of opioid compounds and to develop new analgesics.
Biology: It is used in research on opioid receptors and their role in pain modulation.
Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of potent opioids.
Industry: It is used in the development of new pharmaceutical formulations and in the study of drug delivery systems
Mechanism of Action
Lofentanil oxalate exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound also acts as a full agonist of the κ-opioid receptor, contributing to its potent analgesic effects. The high affinity and long duration of action are attributed to its molecular structure, which allows for strong and sustained receptor binding .
Comparison with Similar Compounds
Carfentanil: Known for its high potency and use in tranquilizing large animals.
Sufentanil: Used in medical settings for its potent analgesic effects and shorter duration of action.
Remifentanil: Preferred for its rapid onset and short duration, making it suitable for surgical procedures
Lofentanil oxalate’s unique properties make it a valuable compound for scientific research, particularly in the study of opioid receptors and the development of new analgesics.
Properties
CAS No. |
61380-41-4 |
---|---|
Molecular Formula |
C27H34N2O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m0./s1 |
InChI Key |
CBKLICUQYUTWQL-XWGBWKJCSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |
Key on ui other cas no. |
61380-41-4 |
Synonyms |
lofentanil lofentanil oxalate lofentanil oxalate, (cis-(+))-isomer lofentanil oxalate, (cis-(-))-isomer lofentanil, (cis)-(+)-isomer lofentanil, cis-(+-)-isomer lofentanil, cis-(-)-isomer lofentanil, trans-(+-)-isomer lofentanyl R 34995 |
Origin of Product |
United States |
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